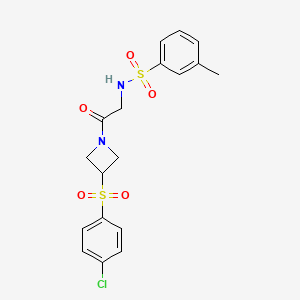

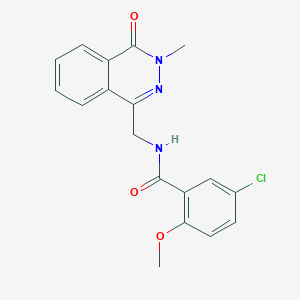

![molecular formula C15H16FNO B2916658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone CAS No. 1797558-37-2](/img/structure/B2916658.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Stereochemical Analysis

- Stereochemical Synthesis : The compound is used in the stereospecific synthesis of active metabolites for potent kinase inhibitors. An example includes its use in creating an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).

Structure-Activity Relationships

- Analgesic Activities : It has been studied for its structure-activity relationships, particularly in variants like 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into analgesic and narcotic antagonist activities (Takeda et al., 1977).

Catalysis and Asymmetric Synthesis

- Use in Asymmetric Epoxidation : Derivatives of this compound have been employed as catalysts for asymmetric epoxidation of alkenes, demonstrating notable effectiveness (Klein & Roberts, 2002).

- Enantioselective Synthesis Catalysts : Certain isomers serve as catalysts (chemzymes) for the enantioselective reduction of achiral ketones to chiral secondary alcohols (Corey et al., 1989).

Radiopharmaceutical Research

- Muscarinic-Cholinergic Receptor Imaging : Isomers of related structures have been evaluated as PET candidates for imaging muscarinic-cholinergic receptors, contributing to neuroreceptor imaging research (Luo et al., 1998).

Fluorination in Organic Synthesis

- Site-Selective Fluorination : This compound is related to reagents used for the site-selective fluorination of various organic substrates, enhancing the field of medicinal chemistry and drug synthesis (Lal, 1993).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.

Please consult with a qualified professional or refer to the appropriate resources for detailed information.

Propriétés

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXZPCNFAGGMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

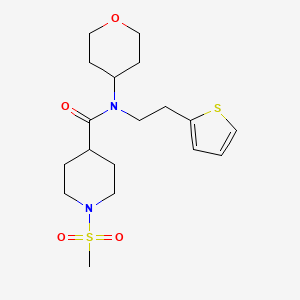

![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)

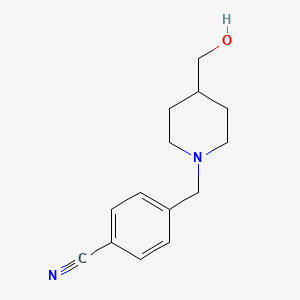

![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

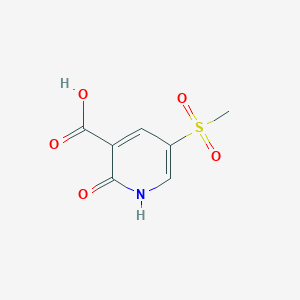

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)

![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2916594.png)

![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)

![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)